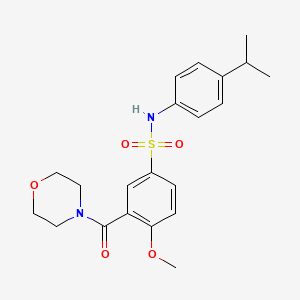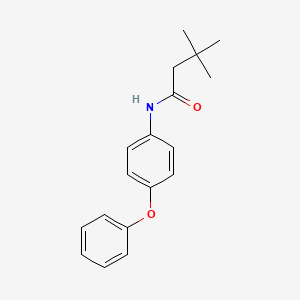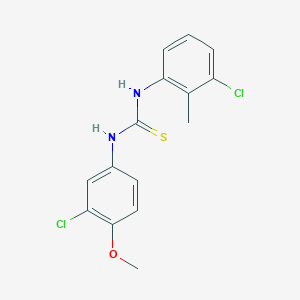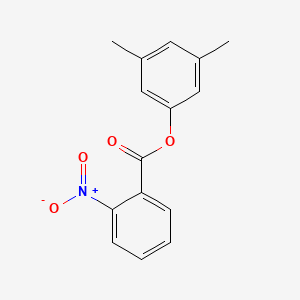
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as MPB-91, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancer cells and plays a role in tumor growth and survival. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to inhibit the activity of various protein kinases, which are involved in many cellular processes, including cell growth and survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis (programmed cell death) in cancer cells. N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. However, one limitation is its relatively low yield in the synthesis process, which may make it difficult to produce in large quantities for use in lab experiments.
Orientations Futures
There are several future directions for research on N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. One area of interest is the development of more efficient synthesis methods to produce larger quantities of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide. Another area of interest is the exploration of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with 4-methoxy-3-nitrobenzenesulfonyl chloride, followed by reduction of the resulting nitro compound with iron powder and acetic acid. The final step involves the reaction of the resulting amine with morpholine-4-carbonyl chloride. The yield of this synthesis method is reported to be around 60%.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been studied for its potential applications in a variety of scientific fields, including cancer research, neuroprotection, and inflammation. In cancer research, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. Inflammation is a key factor in many diseases, and N-(4-isopropylphenyl)-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide has been shown to have anti-inflammatory effects in various models.
Propriétés
IUPAC Name |
4-methoxy-3-(morpholine-4-carbonyl)-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)16-4-6-17(7-5-16)22-29(25,26)18-8-9-20(27-3)19(14-18)21(24)23-10-12-28-13-11-23/h4-9,14-15,22H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCRKGJOAVEYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(morpholin-4-ylcarbonyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)
![3-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853597.png)
![4-[({[(3,4-dimethylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B5853601.png)

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)


![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

